molecular formula C21H22O11 B3026592 (2R)-Eriodictyol-7-O-beta-D-glucopyranoside CAS No. 1021946-00-8

(2R)-Eriodictyol-7-O-beta-D-glucopyranoside

Cat. No.: B3026592
CAS No.: 1021946-00-8
M. Wt: 450.4 g/mol
InChI Key: RAFHNDRXYHOLSH-RSXXEETQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Eriodictyol-7-O-beta-D-glucopyranoside is a flavonoid glycoside, specifically a glycosylated form of eriodictyol This compound is naturally found in various plants and is known for its antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Eriodictyol-7-O-beta-D-glucopyranoside typically involves the glycosylation of eriodictyol. One common method is the enzymatic glycosylation using glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to eriodictyol under mild conditions. Chemical synthesis can also be achieved through the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms that express specific glycosyltransferases. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-Eriodictyol-7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoid derivatives.

    Substitution: Various alkylated or acylated flavonoid derivatives.

Scientific Research Applications

(2R)-Eriodictyol-7-O-beta-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.

    Biology: Investigated for its role in plant defense mechanisms and its antioxidant activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.

Mechanism of Action

The bioactive effects of (2R)-Eriodictyol-7-O-beta-D-glucopyranoside are primarily due to its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, and modulates signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Eriodictyol: The aglycone form of (2R)-Eriodictyol-7-O-beta-D-glucopyranoside, lacking the glucose moiety.

    Naringenin-7-O-beta-D-glucopyranoside: Another flavonoid glycoside with similar antioxidant properties.

    Hesperidin: A flavonoid glycoside found in citrus fruits, known for its anti-inflammatory and antioxidant effects.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioavailability compared to its aglycone and other similar flavonoid glycosides. This glycosylation can also affect its interaction with biological targets and its overall bioactivity.

Properties

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14-,16-,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFHNDRXYHOLSH-RSXXEETQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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